molecular formula C18H17NO4S B15214376 1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one CAS No. 113424-27-4

1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one

Cat. No.: B15214376
CAS No.: 113424-27-4
M. Wt: 343.4 g/mol
InChI Key: ANYJITIMDZSEQY-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one is a synthetic organic compound characterized by a 2-methylindole core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 3-position with an acetyl (ethanone) moiety. This structure combines sulfonamide, indole, and ketone functionalities, making it a versatile intermediate for pharmaceutical and materials science research. The 4-methoxybenzenesulfonyl group enhances solubility and modulates electronic properties, while the methyl and acetyl substituents influence steric and reactivity profiles.

Synthetic routes for similar compounds often involve multi-step reactions, including sulfonation, nucleophilic substitution, and ketone formation . Physical properties such as melting points and crystallinity are influenced by substituent patterns and solvent systems used in recrystallization .

Properties

CAS No.

113424-27-4

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonyl-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C18H17NO4S/c1-12-18(13(2)20)16-6-4-5-7-17(16)19(12)24(21,22)15-10-8-14(23-3)9-11-15/h4-11H,1-3H3

InChI Key

ANYJITIMDZSEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyphenyl with sulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with 2-methylindole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxythioanisole.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Methoxy-Substituted Analogues

  • RCS-8 Regioisomers : The RCS-8 isomers () differ in methoxy group positions (ortho, meta, para) on the benzyl moiety. The para-methoxy isomer exhibits distinct mass spectral fragmentation patterns (e.g., 121.0648 m/z at 20 eV) compared to ortho/meta isomers, highlighting electronic effects on stability .
  • 1-(4-Methoxyphenyl) Derivatives : describes 2-(dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e), where the para-methoxy group stabilizes the sulfoxonium ylide via resonance, enhancing catalytic activity in ruthenium-mediated reactions .

Sulfonyl Group Variations

  • 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (): Replacing the 4-methoxybenzenesulfonyl group with a 4-chlorobenzyl-sulfonyl moiety increases electrophilicity, as seen in its use as a protease inhibitor precursor. The morpholine ring further enhances solubility .
  • 1-(1-Hexyl-1H-indol-3-yl)(4-methoxy-1-naphthalenyl)methanone (): The naphthalenyl-methoxy group extends conjugation, red-shifting UV absorption compared to the target compound’s benzenesulfonyl group .

Structural Modifications and Physicochemical Properties

Melting Points and Crystallinity

  • Compound 4s () recrystallizes as brown crystals from EtOH/DMF (1:2), with a defined melting point, indicating high purity .
  • In contrast, halogenated derivatives like 2-chloro-1-[1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl]ethanone () are reported as irritants with lower thermal stability, likely due to the electron-withdrawing chloro group .

Biological Activity

1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20N2O4SC_{18}H_{20}N_2O_4S and a molecular weight of approximately 364.43 g/mol. Its structure features an indole moiety substituted with a methoxybenzene sulfonyl group, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group present in the structure is often associated with enhanced antibacterial effects.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of urease has also been noted, which suggests a potential application in treating conditions related to urea metabolism.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The presence of the indole nucleus is often linked to anticancer activity due to its ability to interact with various cellular targets.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The sulfonyl group can form hydrogen bonds with enzyme active sites, inhibiting their function.
  • Cell Membrane Penetration : The lipophilic nature of the compound allows it to penetrate cell membranes easily, facilitating its action on intracellular targets.
  • Binding Affinity : Molecular docking studies suggest strong binding affinity to specific protein targets, enhancing its pharmacological efficacy .

Case Studies and Research Findings

StudyFindings
Sanchez-Sancho et al. (1998)Evaluated a series of piperidine derivatives with similar structures; found significant AChE inhibitory activity.
Aziz-ur-Rehman et al. (2011)Demonstrated the antibacterial action of sulfonamide compounds; highlighted the importance of the sulfonyl group in enhancing activity.
Nithiya et al. (2011)Investigated the pharmacological behavior of indole derivatives; noted their potential in cancer therapy and enzyme inhibition.

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